molecular formula C21H25NO5 B5238308 Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate

Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate

Cat. No.: B5238308
M. Wt: 371.4 g/mol
InChI Key: QSVUKYHCCIWEJK-UHFFFAOYSA-N
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Description

Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and amide functionalities

Properties

IUPAC Name

butyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-5-13-26-21(24)16-7-6-8-17(14-16)22-20(23)15(2)27-19-11-9-18(25-3)10-12-19/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVUKYHCCIWEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate typically involves multiple steps, including esterification, amidation, and etherification reactions. One common synthetic route starts with the esterification of 3-aminobenzoic acid with butanol to form butyl 3-aminobenzoate. This intermediate is then reacted with 2-(4-methoxyphenoxy)propanoic acid under amidation conditions to yield the final product. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used under acidic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br₂ (bromine) or NO₂⁺ (nitronium ion) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-(3-(4-methoxyphenyl)propanamido)benzoate
  • Butyl 4-(3-(4-methoxyphenyl)propanamido)benzoate

Uniqueness

Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate is unique due to its specific structural features, such as the presence of both ester and amide functionalities, as well as the methoxyphenoxy group. These features may confer distinct chemical and biological properties compared to similar compounds.

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